1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a naphthalene ring, a thiadiazole ring, and a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthalen-1-ylmethylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted piperazine derivatives.
Scientific Research Applications
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activity, it is being investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with various molecular targets and pathways. The compound is known to interact with cellular membranes, potentially altering their properties and affecting cell signaling pathways. It may also inhibit specific enzymes involved in cell proliferation, leading to its antiproliferative effects .
Comparison with Similar Compounds
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other thiadiazole derivatives, such as:
4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol: This compound also exhibits antiproliferative properties and has a similar structure but differs in the substitution pattern on the thiadiazole ring.
N-(Pyridin-2-yl)amides: These compounds share the thiadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct reactivity and biological activity.
Properties
IUPAC Name |
3-(naphthalen-1-ylmethyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-19-17(22-20-16)21-10-8-18-9-11-21/h1-7,18H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQMCBHWDCAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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